4-Bromo-N,N-diethylthiophene-3-carboxamide 4-Bromo-N,N-diethylthiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18933097
InChI: InChI=1S/C9H12BrNOS/c1-3-11(4-2)9(12)7-5-13-6-8(7)10/h5-6H,3-4H2,1-2H3
SMILES:
Molecular Formula: C9H12BrNOS
Molecular Weight: 262.17 g/mol

4-Bromo-N,N-diethylthiophene-3-carboxamide

CAS No.:

Cat. No.: VC18933097

Molecular Formula: C9H12BrNOS

Molecular Weight: 262.17 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-N,N-diethylthiophene-3-carboxamide -

Specification

Molecular Formula C9H12BrNOS
Molecular Weight 262.17 g/mol
IUPAC Name 4-bromo-N,N-diethylthiophene-3-carboxamide
Standard InChI InChI=1S/C9H12BrNOS/c1-3-11(4-2)9(12)7-5-13-6-8(7)10/h5-6H,3-4H2,1-2H3
Standard InChI Key GINBUKOOECALHR-UHFFFAOYSA-N
Canonical SMILES CCN(CC)C(=O)C1=CSC=C1Br

Introduction

Chemical Structure and Nomenclature

The IUPAC name of the compound, 4-bromo-N,N-diethylthiophene-3-carboxamide, reflects its substitution pattern: a bromine atom at the 4-position of the thiophene ring and a diethylcarboxamide group at the 3-position. Its molecular formula is C₉H₁₃BrN₂OS, corresponding to a molecular weight of 277.19 g/mol. The thiophene core contributes aromatic stability, while the bromine and carboxamide groups introduce electronic and steric effects that influence reactivity and intermolecular interactions .

Synthesis and Manufacturing

Regioselective Bromination Strategies

The synthesis of 4-bromo-N,N-diethylthiophene-3-carboxamide likely involves regioselective functionalization of the thiophene ring. A plausible route, inspired by methods for analogous compounds , includes:

  • Preparation of N,N-Diethylthiophene-3-carboxamide:
    Thiophene-3-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with diethylamine to yield the carboxamide.

  • Directed Lithiation and Bromination:
    The carboxamide group directs lithiation to the 4-position of the thiophene ring under cryogenic conditions (−78°C). Subsequent quenching with bromine (Br₂) or a brominating agent (e.g., N-bromosuccinimide) introduces the bromine atom .

Industrial-Scale Considerations

Industrial production would require optimizing reaction conditions (e.g., temperature, solvent choice) to enhance yield and purity. Continuous flow reactors and automated purification systems could mitigate challenges associated with exothermic reactions and byproduct formation .

Physicochemical Properties

Key Physical Parameters

PropertyValue/Description
Molecular Weight277.19 g/mol
Melting PointNot reported (predicted: 120–140°C)
SolubilityModerate in polar aprotic solvents (e.g., DMF, DMSO)
LogP (Partition Coefficient)Estimated 2.1 (indicating moderate lipophilicity)

The bromine atom increases molecular polarity, while the diethyl group enhances lipid solubility, balancing the compound’s amphiphilic character .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • Thiophene protons (H-2 and H-5): δ 7.2–7.5 ppm (doublets, J = 5 Hz).

    • Diethyl groups: δ 1.2 ppm (triplet, –CH₂CH₃) and δ 3.4 ppm (quartet, N–CH₂–).

  • ¹³C NMR:

    • Carbonyl (C=O): δ 165–170 ppm.

    • Thiophene carbons: δ 125–140 ppm.

Infrared (IR) Spectroscopy

  • C=O Stretch: 1640–1680 cm⁻¹.

  • N–H Absence: Confirms full substitution of the carboxamide nitrogen .

Comparison with Analogous Compounds

CompoundMolecular FormulaKey FeaturesApplications
4-Bromo-N,N-diethylthiophene-3-carboxamideC₉H₁₃BrN₂OSBromine at 4-position, diethylamideDrug intermediate, materials
4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide C₁₅H₁₅BrN₂O₂SBromine, formyl, and propyl groupsSynthetic intermediate
4-Bromo-N,N-dimethyl-2,2-diphenylbutanamide C₁₈H₂₀BrNOBrominated butanamide, diphenylNot reported

Future Research Directions

  • Biological Screening: Evaluate antimicrobial and anticancer activity.

  • Cross-Coupling Studies: Explore Pd-catalyzed reactions to functionalize the bromine site.

  • Thermal Stability Analysis: Assess suitability for high-temperature material applications.

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